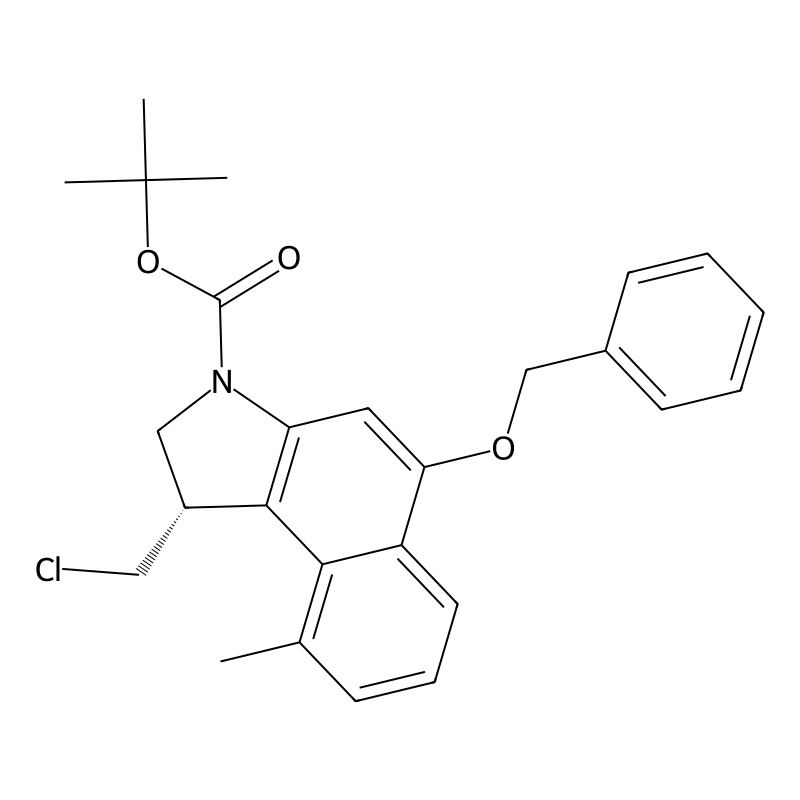(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Chemical Databases: Searches of scientific databases like PubChem and the Chemical Abstracts Service (CAS) did not yield any published research papers directly referencing this specific compound.
- Commercial Availability: Several chemical suppliers offer (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole, suggesting potential use in research, but the specific applications are not disclosed [, ].
- The presence of the indole core structure suggests possible applications in medicinal chemistry, as indoles are a prevalent scaffold in many biologically active molecules [].
- The chloromethyl group is a reactive functionality often used for alkylation reactions, which could be useful in the synthesis of more complex molecules [].
Further Investigation:
- Scientific literature searches with broader keywords related to the structure and functional groups of the molecule might reveal related research.
- Inquiries with chemical suppliers who offer the compound might provide insights into its intended research use (although they might not disclose confidential customer information).
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole is a complex organic compound belonging to the indole family, characterized by its unique structure and functional groups. Its systematic name is tert-butyl (S)-5-(benzyloxy)-1-(chloromethyl)-9-methyl-1,2-dihydro-3H-benzo[e]indole-3-carboxylate, with a molecular formula of C26H28ClNO3 and a molecular weight of 437.96 g/mol. The compound features a chloromethyl group, a benzyloxy substituent, and a tert-butyl protective group, which contribute to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis .
- Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The chloromethyl group can be reduced to a methyl group utilizing reducing agents like lithium aluminum hydride.
- Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions with amines or thiols, leading to the formation of various substituted derivatives .
Research indicates that compounds in the indole family exhibit significant biological activities, including:
- Antimicrobial Properties: Some studies suggest potential effectiveness against various bacterial strains.
- Antiviral Activity: Compounds similar to (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl have shown promise in inhibiting viral replication.
- Anticancer Potential: Preliminary investigations indicate that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis and cell cycle regulation .
The synthesis of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole typically involves several steps:
- Fischer Indole Synthesis: This method converts aryl hydrazones into indoles under acidic conditions.
- Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylic acid during subsequent reactions.
- Chloromethylation: The introduction of the chloromethyl group is achieved through halogenation reactions involving suitable precursors .
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole has several applications:
- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules and heterocycles.
- Pharmaceutical Development: Investigated for its potential use in drug design due to its biological activity.
- Material Science: Utilized in developing new materials and chemical processes, including catalysis and polymer synthesis .
The interaction studies of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole focus on its binding affinities with various biological targets. These studies are crucial for understanding how the compound may modulate biological pathways:
- Enzyme Inhibition: Potential interactions with enzymes involved in metabolic pathways could provide insights into its mechanism of action.
- Receptor Binding: Investigations into binding affinities with specific receptors may reveal therapeutic potentials in treating diseases .
Several compounds share structural similarities with (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole. Here are some examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Chloromethyl)indole | Chloromethyl group | Simpler structure; less sterically hindered |
| 5-Hydroxyindole | Hydroxyl substituent | Lacks benzyloxy group; different biological activity |
| 9-Methylindole | Methyl substituent at position 9 | No chloromethyl or benzyloxy groups; simpler reactivity profile |
The uniqueness of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl lies in its combination of protective groups and functional substituents that enhance its reactivity and potential applications in drug development and organic synthesis .








